1,3-Benzodithiol-1-ium hydrogen sulfate

Description

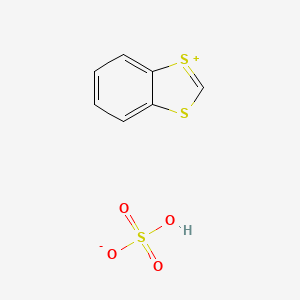

1,3-Benzodithiol-1-ium hydrogen sulfate is a sulfur-containing heterocyclic compound characterized by a benzodithiolium cation paired with a hydrogen sulfate anion. This compound is notable for its unique electronic structure, which arises from the conjugated dithiolium ring system.

Properties

CAS No. |

62432-94-4 |

|---|---|

Molecular Formula |

C7H6O4S3 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

1,3-benzodithiol-3-ium;hydrogen sulfate |

InChI |

InChI=1S/C7H5S2.H2O4S/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

DRAWQECXSHUZHR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)SC=[S+]2.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiol-1-ium hydrogen sulfate typically involves the reaction of benzodithiol with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. One common method involves the cyclization of benzodithiol derivatives under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiol-1-ium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent benzodithiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzodithiol.

Substitution: Various substituted benzodithiolium derivatives.

Scientific Research Applications

1,3-Benzodithiol-1-ium hydrogen sulfate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiol-1-ium hydrogen sulfate involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between 1,3-Benzodithiol-1-ium hydrogen sulfate and structurally or functionally related compounds, leveraging the provided evidence to highlight key differences and similarities.

Structural and Hydrogen-Bonding Properties

The sulfate group in this compound participates in hydrogen bonding, as observed in other sulfate-containing crystals. For instance, Figure 11 from Crystal Structure Analysis (2021) illustrates hydrogen bonds between water molecules and sulfate groups, a feature critical to stabilizing crystal lattices . Compared to inorganic sulfates like magnesium sulfate (MgSO₄), the organic benzodithiolium cation likely introduces steric and electronic effects that alter hydrogen-bonding networks. This could reduce solubility in polar solvents relative to MgSO₄, which is highly soluble due to smaller cation size and stronger ion-dipole interactions .

Environmental and Atmospheric Behavior

Sulfate compounds play significant roles in atmospheric chemistry. Figure 7 from Atmospheric Chemistry and Physics (2014) demonstrates sulfate contributions from anthropogenic, marine, and terrestrial sources, with seasonal variability in their atmospheric concentrations . However, the bulky organic cation likely impedes atmospheric mobility compared to smaller sulfates like ammonium sulfate.

Data Table: Comparative Properties of Sulfate Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.